molecular formula C21H19O4P B8481853 (2,6-Dimethoxyphenyl)(diphenylphosphoryl)methanone CAS No. 75980-61-9

(2,6-Dimethoxyphenyl)(diphenylphosphoryl)methanone

Cat. No. B8481853
M. Wt: 366.3 g/mol
InChI Key: SUEDCWGEKSLKOM-UHFFFAOYSA-N
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Patent
US04265723

Procedure details

20 parts of 2,6-dimethoxybenzoyl chloride are suspended in 20 parts by volume of toluene in the same apparatus as described for the preparation of initiator XX, and 21.6 parts of methoxydiphenylphosphine are added dropwise to this mixture at 50°-55° C., whilst stirring. Stirring is continued for 3 hours at 50° C. and the product is then recrystallized directly from toluene. 32 parts of yellowish crystals are obtained. Melting point: 124°-126° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
initiator XX
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:8]([O:12][CH3:13])[C:4]=1[C:5](Cl)=[O:6].C[O:15][P:16]([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:8]([O:12][CH3:13])[C:4]=1[C:5]([P:16](=[O:15])([C:23]1[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C(=O)Cl)C(=CC=C1)OC
Step Two
Name
initiator XX
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COP(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
whilst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added dropwise to this mixture at 50°-55° C.
STIRRING
Type
STIRRING
Details
Stirring
CUSTOM
Type
CUSTOM
Details
the product is then recrystallized directly from toluene
CUSTOM
Type
CUSTOM
Details
32 parts of yellowish crystals are obtained

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
COC1=C(C(=O)P(C2=CC=CC=C2)(C2=CC=CC=C2)=O)C(=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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